2-[(4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}phenoxy)methyl]benzonitrile
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Overview
Description
2-[(4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}PHENOXY)METHYL]BENZONITRILE is a complex organic compound known for its unique structure and diverse applications in various scientific fields. This compound features a combination of indene, pyrrole, and benzonitrile moieties, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 2-[(4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}PHENOXY)METHYL]BENZONITRILE involves multiple steps, starting with the preparation of the indene and pyrrole intermediates. The reaction conditions typically include the use of solvents like ethanol or acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Scientific Research Applications
2-[(4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}PHENOXY)METHYL]BENZONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its derivatives can inhibit protein kinases by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar compounds include:
2-(Dicyanomethylene)-1,3-indanedione: Known for its electron-accepting properties and use in organic electronics.
Tetracyanoquinodimethane: Another electron acceptor used in the synthesis of conductive polymers.
1,3-Dioxo-2,3-dihydro-1H-indene derivatives: These compounds share structural similarities and exhibit similar reactivity patterns.
The uniqueness of 2-[(4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}PHENOXY)METHYL]BENZONITRILE lies in its combination of functional groups, which confer distinct chemical and physical properties, making it versatile for various applications.
Properties
Molecular Formula |
C30H22N2O3 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[[4-[3-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C30H22N2O3/c1-19-15-23(16-28-29(33)26-9-5-6-10-27(26)30(28)34)20(2)32(19)24-11-13-25(14-12-24)35-18-22-8-4-3-7-21(22)17-31/h3-16H,18H2,1-2H3 |
InChI Key |
DMVBKZOFEZQCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3C#N)C)C=C4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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